N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Overview
Description
N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a pyridazinyl group attached to a piperazine ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting 2-methoxybenzaldehyde with hydrazine hydrate to form 2-methoxyphenylhydrazine. This intermediate is then cyclized with a suitable reagent to form the pyridazinyl ring.
Piperazine Derivatization: The pyridazinyl intermediate is then reacted with piperazine to form the piperazine derivative.
Benzylation: The final step involves the benzylation of the piperazine derivative using benzyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The pyridazinyl ring can be reduced under specific conditions to form a dihydropyridazine derivative.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide: Unique due to its specific substitution pattern and potential biological activities.
Piperazine-Derived α1D/1A Antagonist: Similar in structure but with different pharmacological properties.
Phthalimide-Containing Benzothiazole: Another compound with a similar core structure but different functional groups and applications.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities
Properties
IUPAC Name |
N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-30-21-10-6-5-9-19(21)20-11-12-22(26-25-20)27-13-15-28(16-14-27)23(29)24-17-18-7-3-2-4-8-18/h2-12H,13-17H2,1H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVQMMWZMXWHNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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